Ethyl (ethylamino)acetylcarbamate hydrochloride

Description

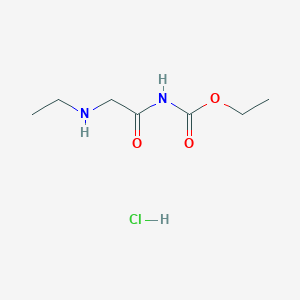

Ethyl (ethylamino)acetylcarbamate hydrochloride is a carbamate derivative featuring an ethylamino group (-NHCH₂CH₃) linked to an acetylcarbamate moiety (O=C-O-NH-CH₂-CO-). The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. These analogs are frequently utilized as intermediates in drug synthesis, bioactivity studies, or chemical labeling .

Properties

Molecular Formula |

C7H15ClN2O3 |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

ethyl N-[2-(ethylamino)acetyl]carbamate;hydrochloride |

InChI |

InChI=1S/C7H14N2O3.ClH/c1-3-8-5-6(10)9-7(11)12-4-2;/h8H,3-5H2,1-2H3,(H,9,10,11);1H |

InChI Key |

ASWWPJVQBMZVCE-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC(=O)NC(=O)OCC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride typically involves the reaction of ethyl chloroformate with N-ethylglycine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in biochemical assays and as a tool for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl N-[2-(ethylamino)acetyl]carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-(ethylamino)acetate Hydrochloride

- Structure: Ethyl ester of 2-(ethylamino)acetic acid (C₆H₁₄ClNO₂).

- Molecular Weight : 167.63 g/mol .

- Key Features: Contains an ethylamino group and ester (-COO-) functionality.

- Applications : Used as a building block in organic synthesis. Unlike carbamates, esters are more susceptible to hydrolysis, limiting their stability in aqueous environments.

- Reference : .

Ethyl (dimethylamidino)methylcarbamate Hydrochloride

Ethyl 1-(ethylamino)cyclopropane-1-carboxylate Hydrochloride

Ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate Hydrochloride

- Structure: Conjugated allylidene-amino ester (C₉H₁₆ClN₂O₂).

- Molecular Weight : 220.70 g/mol .

- Key Features : Extended π-system from allylidene group may enable fluorescence or photochemical applications.

- Applications: Potential use in dye synthesis or as a probe in biochemical assays.

- Reference : .

Structural and Functional Comparison Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| Ethyl (ethylamino)acetylcarbamate HCl* | Hypothetical | ~194.64 | Carbamate, ethylamino, acetyl | Pharmaceutical synthesis |

| Ethyl 2-(ethylamino)acetate HCl | C₆H₁₄ClNO₂ | 167.63 | Ester, ethylamino | Organic synthesis |

| Ethyl (dimethylamidino)methylcarbamate HCl | C₇H₁₆ClN₃O₂ | 209.67 | Carbamate, amidino | Enzyme/receptor targeting |

| Ethyl 1-(ethylamino)cyclopropane-carboxylate HCl | C₈H₁₆ClNO₂ | 193.67 | Ester, cyclopropane | API intermediate |

| Ethyl 2-(((E)-allylidene)amino)acetate HCl | C₉H₁₆ClN₂O₂ | 220.70 | Allylidene, ester | Fluorescent probes |

*Hypothetical structure inferred from nomenclature.

Research Findings and Reactivity Insights

- Steric Effects: Ethylamino groups can hinder reactivity. For example, α-ethylamino ketones show reduced transannular interactions due to steric bulk, as seen in LiAlH₄ reduction studies .

- Salt Stability : Hydrochloride salts improve solubility but may require compatibility testing with acids, bases, or oxidizing agents, as seen in ethyl chloroacetate handling guidelines .

Biological Activity

Ethyl (ethylamino)acetylcarbamate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cholinesterase inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy, and relevant case studies.

This compound functions primarily as an inhibitor of cholinesterases, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes play critical roles in the hydrolysis of acetylcholine (ACh), a neurotransmitter essential for various physiological functions, including muscle contraction and cognitive processes.

- Cholinesterase Inhibition : The compound exhibits a time-dependent inhibition of both BChE and AChE, indicating that it forms a covalent bond with the catalytic serine residue in the active site of these enzymes. This interaction effectively prolongs the action of ACh in the synaptic cleft, which can enhance cholinergic transmission in neurodegenerative conditions like Alzheimer's disease .

Biological Activity Data

Recent studies have quantitatively assessed the biological activity of this compound through various assays. Below is a summary table of findings related to its inhibitory effects on cholinesterases.

| Compound | Target Enzyme | IC50 (μM) | Type of Inhibition |

|---|---|---|---|

| This compound | BChE | 3.94 | Mixed-type |

| This compound | AChE | Not specified | Time-dependent |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating cognitive deficits associated with Alzheimer's disease:

- Rodent Model Study : In a study involving rodents with induced cognitive impairment, administration of this compound resulted in significant improvements in memory performance. The study demonstrated that selective inhibition of BChE led to reduced amyloid plaque accumulation, a hallmark of Alzheimer's pathology .

- Comparative Analysis : A comparative analysis was conducted to evaluate the effects of this compound against standard cholinesterase inhibitors. Results indicated that while traditional inhibitors often produced side effects such as tremors and anxiety, this compound provided cognitive benefits with a lower incidence of adverse effects .

Research Findings

The biological evaluation of this compound has been supported by various research methodologies:

- In Vitro Studies : Laboratory-based assays demonstrated that the compound effectively inhibits both BChE and AChE with varying degrees of potency. The mixed-type inhibition suggests that it may bind to both the active site and allosteric sites on these enzymes, which could be beneficial for therapeutic applications.

- In Silico Modeling : Molecular docking studies have provided insights into the binding interactions between this compound and cholinesterases. These studies indicate favorable binding affinities and suggest potential modifications to enhance efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.